molecular formula C8H14O3 B14345298 2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane CAS No. 92208-13-4

2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane

Cat. No.: B14345298
CAS No.: 92208-13-4
M. Wt: 158.19 g/mol
InChI Key: ORVPQDMCUFCMCK-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-7-oxabicyclo[410]heptane is a bicyclic organic compound with the molecular formula C8H14O3 It is characterized by its unique structure, which includes a seven-membered ring fused with an oxirane ring and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of cyclohexene oxide with methanol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted ethers or alcohols.

Scientific Research Applications

2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different ring size.

    Cyclohexene oxide: A simpler epoxide with a six-membered ring.

    1,2-Epoxycyclohexane: An epoxide with a similar structure but without the methoxy groups.

Uniqueness: 2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane is unique due to the presence of both the oxirane ring and the methoxy groups, which confer distinct chemical properties and reactivity. Its bicyclic structure also provides rigidity and stability, making it a valuable compound in various applications.

Properties

CAS No.

92208-13-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,2-dimethoxy-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H14O3/c1-9-8(10-2)5-3-4-6-7(8)11-6/h6-7H,3-5H2,1-2H3

InChI Key

ORVPQDMCUFCMCK-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCC2C1O2)OC

Origin of Product

United States

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